Cas no 73590-58-6 (Omeprazole)

Omeprazole 化学的及び物理的性質
名前と識別子
-
- Omeprazole
- 1h-benzimidazole,5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulf
- 2-Chloromethyl-3,5-dinmethyl-4-methoxypyridine
- 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)sulfinyl)benzimidazol
- audazol
- aulcer
- belmazol
- ceprandal
- elgam
- (RS)-5-Methoxy-2-(4-methoxy-3,5-dimethyl-2-pyridylmethylsulphinyl)benzimidazole
- Omeprazole solution
- 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridyl)methylsulphinyl]-1H-benzimidazole
- 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)-methylsulfinyl]benzimidazole
- 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulphinyl]-1H-benzimidazole
- 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole
- Losec
- MEPRAL
- miol
- prysma
- ulcsep
- zimor
- ZOLTUM
- 6-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
- 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
- Antra
- 5-Methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]-3H-benzoimidazole
- Vancomycin,22-O-(3-amino-2,3,6-trideoxy-3-C-methyl-a-L-arabino-hexopyranosyl)-N3''-[(4'-chloro[1,1'-biphenyl]-4-yl)methyl]-,(4''R)-
- Prilosec
- Esomeprazole
- Omeprazon
- Parizac
- Omepral
- Omapren
- Zegerid
- Mopral
- Ulcometion
- Pepticum
- Inhipump
- Gastrimut
- Sanamidol
- Prazidec
- Secrepina
- Peptilcer
- Inhibitron
- Gibancer
- Dudencer
- Dizprazol
- Logastric
- Indurgan
- Gastroloc
- Epirazole
- Emeproton
- Ulceral
- Ozoken
- Ulcozol
- Ulcesep
- Omizac
- Ramezol
- Omisec
- Omezol
- Zefxon
- Ompanyt
- Omeprol
- Miracid
- Desec
- Ultop
- Ulsen
- Lomac
- Omid
- Omed
- Ocid
- OMEP
- Regulacid
- Prazentol
- Demeprazo
- H 16868
- Procelac
- BRD-A88691025-001-07-4
- 1H-Benzimidazole, 5-methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-
- FT-0601585
- Omeprazolum [INN-Latin]
- Prestwick_808
- AKOS005066653
- Omeprazole (JP17/USP/INN)
- (omeprazole)5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethanesulfinyl)-1H-benzoimidazole
- MLS006011759
- OMEPRAZOLE [MART.]
- Omesec
- 5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methanesulfinyl]-1H-1,3-benzodiazole
- 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1h-benzimidazole
- Omebeta 20
- Emilok
- Esomeprazole Sodium
- Gastrogard
- 6-methoxy-2-(((4-methoxy-3,5-dimethyl pyridin-2-yl)methyl)sulfinyl)-1h-benzo[d]imidazole
- Tox21_110686_1
- EN300-117238
- MLS001076112
- FT-0653294
- BO164173
- D00455
- CHEBI:77260
- SR-01000003003-4
- NCGC00016925-05
- (-)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-sulfinyl]-1h-benzimidazole
- Omeprazone
- CCG-213517
- 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methane]sulfinyl}-1H-1,3-benzodiazole
- OMEPRAZOLE [WHO-DD]
- NCGC00016925-11
- OMEPRAZOLE (MART.)
- Nopramin
- Omezolan
- NSC-759192
- (RS)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
- BCP13592
- NCGC00016925-07
- 1H-Benzimidazole,5-methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-
- 1H-BENZIMIDAZOLE,6-METHOXY-2-[(R)-[(4-METHOXY-3,5-DIMETHYL-2-PYRIDINYL)METHYL]SULFINYL]-
- Tox21_200509
- (R)-5-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
- IDI1_032523
- SR-01000003003-8
- Zepral
- 73590-58-6 (free form)
- Prestwick2_000493
- Q422210
- NCGC00021522-03
- Paprazol
- Omeprazen
- BCP21299
- HMS2232B21
- 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1h-benzimidazole
- BRD-A55962179-001-08-0
- Omerprazole
- SAN-15
- SMR000058847
- Omeprazole delayed-release
- BPBio1_000425
- NCGC00258063-01
- Nexium IV
- Omeprazole, solid
- OMEPRAZOLE [INN]
- MLS006010400
- DL-462
- OMEPRAZOLE (USP IMPURITY)
- NSC 759192
- Lensor
- A892647
- OMZ
- Omeprazole, Pharmaceutical Secondary Standard; Certified Reference Material
- SPBio_002306
- A19447
- 5-methoxy 2-[[(4-methoxy-3,5-dimethyl-2-pyrdinyl)-methyl]sulfinyl]-1H-benzimidazole
- Prazolit
- FT-0652860
- AGI-010
- 6-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]-1H-benzimidazole
- Victrix
- FT-0689771
- 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)
- BRD-A55962179-001-04-9
- NCGC00016925-08
- Ortanol
- HY-B0113
- HMS3713D07
- NCGC00016925-04
- Gasec
- Esomeprazole sodium salt
- 5-Methoxy-2-
- NCGC00021522-05
- DTXSID6021080
- HMS3394G17
- 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl- 1H-benzimidazole
- AC-401
- (.+/-.)-Omeprazole
- 326602-80-6
- 2-({[3,5-dimethyl-4-(methyloxy)pyridin-2-yl]methyl}sulfinyl)-5-(methyloxy)-1H-benzimidazole
- OMEPRAZOLE [HSDB]
- Esomperazole
- CAS-73590-58-6
- F0001-2386
- Result
- NCGC00016925-10
- Omegast
- Omeprazol
- 161796-78-7
- OMEPRAZOLE [USP-RS]
- H-168/68
- OMEPRAZOLE [USP MONOGRAPH]
- DTXCID501080
- STK623746
- Tox21_110686
- C17H19N3O3S
- GTPL4279
- KG60484QX9
- 2-(((3,5-Dimethyl-4-methoxy-2-pyridyl)methyl)sulfinyl)-5-methoxy-1H-benzimidazole
- HMS2090F11
- AMY30573
- H 168/68
- HMS3677J07
- HMS1528I05
- H168/68
- NC00380
- 5-methoxy-2-[[(3,5-dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl]-1H-benzimidazole
- HMS2052G17
- Prestwick3_000493
- HSDB 3575
- rac-5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzimidazole
- 5-methoxy-2-(2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethylsulfinyl)-1H-benzo[d]imidazole
- Ulzol
- Omeprazole, analytical reference material
- FT-0673283
- BDBM50103597
- Omeprazole 13CD3
- OMEPRAZOLE COMPONENT OF ZEGERID
- Osiren
- 2,3,5-Trimethylpyridine/Omeprazole
- 5-methoxy 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1 H-benzimidazole
- NCGC00016925-02
- Omeprazole (Prilosec)
- (S)-5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-3H-benzoimidazole
- YOSPRALA COMPONENT OMEPRAZOLE
- Pharmakon1600-01505693
- Omebeta
- Omeprazol [INN-Spanish]
- Prilosec (TN)
- BIDD:GT0189
- OMEPRAZOLE [ORANGE BOOK]
- HMS3651A11
- UPCMLD-DP075
- MLS001424148
- Omeprazole magnesium
- Exter
- CHEBI:7772
- Aisi'aomeilazuona Esomeprazole Sodium
- OMEPRAZOLE (USP MONOGRAPH)
- Omeprazole - Bio-X
- BRD-A55962179-001-20-5
- NCGC00021522-04
- 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl]-benzimidazole
- SW196942-4
- HS-0055
- BCP05852
- 5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethanesulfinyl)-1H-benzoimidazole (omeprazole)
- Omez
- HMS2090E16
- CS-1868
- (RS)-6-METHOXY-2-((4-METHOXY-3,5-DIMETHYLPYRIDIN-2-YL) METHYLSULFINYL)-1H-BENZO(D)IMIDAZOLE
- Danlox
- NSC751450
- SR-01000003003-7
- 5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethanesulfinyl)-1H-benzoimidazole(Omeprazole)
- 5-methoxy 2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1H-benzimidazole
- MFCD23135254
- Proclor
- 5-methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
- NSC759192
- Olit
- 6-methoxy-2-[[(4methoxy-3,5-dimethyl2-pyridinyl)methyl]sulfinyl]-1h-benzimidazole
- 5-methoxy-2-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole
- s1389
- NSC 751450
- Opera_ID_1863
- Nilsec
- HMS2096D07
- Omepradex
- (+)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-sulfinyl]-1h-benzimidazole
- O0359
- AC-4676
- 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridyl)methylsulfinyl]-1H-benzimidazole
- Omeprazole [USAN:USP:INN:BAN:JAN]
- CHEMBL1503
- (+-)-Omeprazole
- C07324
- Erbolin
- OMEPRAZOLE COMPONENT OF YOSPRALA
- SR-01000003003
- Tedec Ulceral
- BDBM50241343
- HMS1569D07
- ( -)-Omeprazole
- 5-Methoxy-2-((S)-((4-methoxy-3,5-dimethyl-2- pyridinyl)methyl)sulfinyl)-
- ZEGERID COMPONENT OMEPRAZOLE
- Omesek
- SCHEMBL1191
- OMEPRAZOLE [GREEN BOOK]
- 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulphinyl]1H-benzimidazole
- BBL028172
- MFCD00083192
- 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridyl)methyl)sulfinyl)benzimidazole
- 5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethanesulfinyl)-1H-benzoimidazole
- Prestwick0_000493
- 73590-58-6
- 6-methoxy-2-[[(4-methoxy3,5-dimethyl-2-pyridinyl)-methyl]sulfinyl]-1h-benzimidazole
- Maybridge4_002645
- HMS3269D17
- UPCMLD-DP075:001
- omeprazolo
- H 199
- CHEBI:91766
- Omeprazole-[d3]
- (RS)-6-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl) methylsulfinyl)-1H-benzo[d]imidazole
- A837865
- DM-3458
- 6-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1H-benzimidazole
- MLS000069373
- CCRIS 7099
- Morecon
- Z1501475006
- NSC-751450
- 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
- SY077145
- Prestwick1_000493
- NCGC00016925-03
- Omeprazolum
- Antra MUPS
- 2-(3-methoxy-2,4-dimethylbenzylsulfinyl)-6-methoxy-1H-benzo[d]imidazole
- CCG-101130
- Omeprazole,(S)
- AKOS015895343
- A02BC01
- 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole
- SY009746
- NCGC00016925-01
- Omeprazole, United States Pharmacopeia (USP) Reference Standard
- OMEPRAZOLE [VANDF]
- Nuclosina
- OMEPRAZOLE [USAN]
- cid_4594
- 6-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl)-1H-benzo[d]imidazole
- Olexin
- NCGC00016925-06
- OMEPRAZOLE [JAN]
- Pepticus
- 119141-88-7
- 5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridinyl)methyl)sulfinyl)-1H-benzimidazole
- 5-Methoxy-2[(4-methoxy-3,5-dimethyl-2-pyridyl)methylsulfinyl]-1H-benzimidazole
- Omeprazole, European Pharmacopoeia (EP) Reference Standard
- SCHEMBL11995456
- Omeprazole Pellets
- 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulphinyl]-1H-benzimidazole
- A937349
- HMS3413J07
- Omeprazole, British Pharmacopoeia (BP) Reference Standard
- 6-methoxy-2-[[(4-methoxy-3,5dimethyl-2-pyridinyl)-methyl]sulfinyl]-1h-benzimidazole
- OMEPRAZOLE [USP IMPURITY]
- 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl]benzimidazole
- Omeprazole for peak identification, European Pharmacopoeia (EP) Reference Standard
- UNII-KG60484QX9
- 5-METHOXY-2-(((4-METHOXY-3,5,-DIMETHYL-2-PYRIDINYL)-METHYL)SULPHINYL)-1H-BENZIMIDAZOLE
- BSPBio_000385
- Demeprazol
- DB00338
- OMEPRAZOLE [MI]
- SBI-0206896.P001
- Sunmark Omeprazole
- careone omeprazole
- Up and Up Omeprazole
- Leader Omeprazole
- caring mill omeprazole
- Omeprazol (INN-Spanish)
- Core Values Omeprazole
- foster and thrive omeprazole
- Good Sense Omeprazole
- Harris Teeter Omeprazole
- good now omeprazole
- Equate omeprazole delayed releaseacid reducer
- Exchange Select Omeprazole
- Care One Omeprazole
- Omeprazole (USAN:USP:INN:BAN:JAN)
- Equaline Omeprazole
- DG health omperazole
- equaline omeprazole delayed release
- Berkley and Jensen Omeprazole
- Omeprazole Dr
- Members Mark Omeprazole
- Good Neighbor Pharmacy Omeprazole
- good sense omeprazole delayed release
- 24 hr omeprazole
- Equate omeprazole delayed release
- Topcare Omeprazole
- Health Mart Omeprazole
- Dg Health Omeprazole
- Sound Body Omeprazole
- OmeprazoleDR
- OMEPRAZOLE (USP-RS)
- Omeprazolum (INN-Latin)
- OmeprazoleDelayed Release
- Quality Choice Omeprazole
- TopCare Omeprazole delayed release
- Family Wellness Omeprazole
- UlcerGard
- Kirkland Signature Omeprazole
- welby omeprazole
- Signature Care Omeprazole
- (S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole
- Esomeprazole sodium salt hydrate
- 119141-88-7 (base)
- 1261395-28-1
- 6-Methoxy-2-[(S)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole sodium salt
- (s)-omeprazole sodium
- (S)-Omeprazole sodium salt hydrate
- NS00003806
- 668985-31-7 (Mg)
- 5-Methoxy-2-[(RS)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole
- 2 Chloromethyl 3,5 Dimethyl-4-Methoxy Pyridine HCL
- Omeprazole for peak identification
- BRD-A55962179-001-23-9
- 1H-benzimidazole, 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-
- PA-32540 component omeprazole
- BRD-A55962179-001-21-3
- BRD-A55962179-001-22-1
- Omeprazole (JP18/USP/INN)
- BRD-A55962179-001-24-7
-
- MDL: MFCD00083192
- インチ: 1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)
- InChIKey: SUBDBMMJDZJVOS-UHFFFAOYSA-N
- ほほえんだ: S(C1=NC2C([H])=C([H])C(=C([H])C=2N1[H])OC([H])([H])[H])(C([H])([H])C1C(C([H])([H])[H])=C(C(C([H])([H])[H])=C([H])N=1)OC([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 345.114713g/mol
- ひょうめんでんか: 0
- XLogP3: 2.2
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 回転可能化学結合数: 5
- どういたいしつりょう: 345.114713g/mol
- 単一同位体質量: 345.114713g/mol
- 水素結合トポロジー分子極性表面積: 96.3Ų
- 重原子数: 24
- 複雑さ: 453
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 2
じっけんとくせい
- Temperature: Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx), Sulphur oxides, Magnesium oxide
- Dissociation Constants: pKa1 = 1.2; pKa2 = 7.4 /Estimated/
- 色と性状: 白色固体。
- 密度みつど: No data available
- ゆうかいてん: 156°C
- ふってん: 600°C at 760 mmHg
- フラッシュポイント: 華氏温度:48.2°f
摂氏度:9°c - ようかいど: H2O: 0.5 mg/mL
- すいようせい: Soluble in water (0.5 mg/ml), DMSO (25 mg/ml), and ethanol (4.5 mg/ml).
- あんていせい: Stable, but hygroscopic and photosensitive. Incompatible with strong oxidizing agents. Store in the dark.
- PSA: 77.1
- LogP: 3.76540
- ようかいせい: ジクロロメタンまたはトリクロロメタンに溶解し、メタノールに溶解する。
- じょうきあつ: No data available
- マーカー: 6845
- 濃度: 1.0 mg/mL in methanol
Omeprazole セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: 26-36
- RTECS番号:DD9087000
-
危険物標識:
- どくせい:LD50 in mice, rats (g/kg): 0.08, >0.05 i.v.; >4, >4 orally (Ekman)
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- リスク用語:R36/37/38
Omeprazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB07589-100g |
Omeprazole |
73590-58-6 | 97% | 100g |
¥764 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | O104-500mg |
6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
73590-58-6 | solid | 500mg |
¥3586.28 | 2023-09-15 | |
AN HUI ZE SHENG Technology Co., Ltd. | C45852-25gr |
6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
73590-58-6 | 25gr |
¥1701.00 | 2023-09-15 | ||
eNovation Chemicals LLC | D320126-10g |
2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl)-5-methoxy-1H-benzo[d]imidazole |
73590-58-6 | 98% | 10g |
$300 | 2025-02-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O815322-5g |
Omeprazole |
73590-58-6 | 98% | 5g |
¥35.00 | 2023-02-27 | |
AN HUI ZE SHENG Technology Co., Ltd. | C45852-5gr |
6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
73590-58-6 | 5gr |
¥577.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E011373-25g |
6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
73590-58-6 | 25g |
¥306.00 | 2023-09-15 | ||
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S50161-100g |
Omeprazole |
73590-58-6 | 98% | 100g |
¥480.00 | 2023-03-27 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | O0359-5g |
Omeprazole |
73590-58-6 | 98.0%(LC&T) | 5g |
¥760.0 | 2022-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O815322-500g |
Omeprazole |
73590-58-6 | 98% | 500g |
¥1,980.00 | 2022-09-01 |
Omeprazole 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
ごうせいかいろ 3
1.2 Reagents: Sodium thiosulfate
1.3 Reagents: Acetic acid Solvents: Water ; pH 9.1
Omeprazole Raw materials
Omeprazole Preparation Products
Omeprazole サプライヤー
Omeprazole 関連文献
-
Yilin Sun,Nan Ma,Junjie Yi,Linyan Zhou,Shengbao Cai Food Funct. 2021 12 12565
-
Mostafa Y. Nassar,Eman A. El-Moety,M. F. El-Shahat RSC Adv. 2017 7 43798
-
Shiyu Wei,Guochao Xu,Lu Zhang,Jieyu Zhou,Ye Ni Chem. Commun. 2022 58 13246
-
Kate?ina Ku?erová,Veronika Reiská,Franti?ek ?vec,Lenka Kujovská Kr?mová,Ludmila Matysová Anal. Methods 2019 11 517
-
Mohamed I. Walash,Fawzia Ibrahim,Samah Abo El Abass Anal. Methods 2013 5 5105
-
Prashant M. Bhatt,Gautam R. Desiraju Chem. Commun. 2007 2057
-
Juan José Berzas Nevado,Gregorio Casta?eda Pe?alvo,Rosa M. Rodríguez Dorado,Virginia Rodríguez Robledo Anal. Methods 2013 5 3299
-
Krishna Kishor Dey,Manasi Ghosh New J. Chem. 2020 44 19393
-
Franck Merlier,Rachid Jellali,Eric Leclerc Analyst 2017 142 3747
-
10. Electrochromic polyoxometalate material as a sensor of bacterial activityAna González,Natividad Gálvez,Miguel Clemente-León,Jose M. Dominguez-Vera Chem. Commun. 2015 51 10119
Omeprazoleに関する追加情報
Omeprazole (CAS No. 73590-58-6): A Comprehensive Guide to Its Properties, Uses, and Market Trends
Omeprazole, with the CAS number 73590-58-6, is a widely recognized proton pump inhibitor (PPI) that has revolutionized the treatment of acid-related disorders. This compound, often referred to by its brand name Prilosec, is a cornerstone in gastrointestinal therapy. Its mechanism of action involves the irreversible inhibition of the H+/K+-ATPase enzyme in gastric parietal cells, effectively reducing stomach acid production. This property makes Omeprazole a first-line treatment for conditions like gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome.
The chemical structure of Omeprazole features a benzimidazole core with a substituted pyridine ring, contributing to its unique pharmacological profile. Unlike antacids that provide temporary relief, Omeprazole offers sustained acid suppression, making it highly effective for chronic conditions. Recent studies have also explored its potential role in Helicobacter pylori eradication when combined with antibiotics, addressing a common cause of peptic ulcers.
In the pharmaceutical market, Omeprazole remains one of the most prescribed medications worldwide. Its availability in various formulations—including delayed-release capsules, tablets, and oral suspensions—enhances patient compliance. The rise of generic Omeprazole products has significantly reduced treatment costs, making it accessible to a broader population. Market analysts project steady growth for PPIs, driven by increasing GERD prevalence and aging populations.
Beyond its primary indications, researchers are investigating Omeprazole's potential off-label uses. Some studies suggest it may have anti-inflammatory properties and could play a role in cancer prevention, particularly in Barrett's esophagus patients. However, these applications require further clinical validation. Another emerging topic is the debate around long-term Omeprazole use and its association with nutrient deficiencies (e.g., magnesium, vitamin B12) and bone health—a concern frequently searched by patients online.
From a manufacturing perspective, Omeprazole synthesis involves multi-step organic reactions, with strict quality control to ensure purity and stability. The compound's sensitivity to acidic environments necessitates specialized enteric coating technologies in drug formulations. Regulatory agencies like the FDA and EMA maintain rigorous standards for Omeprazole-based products, requiring extensive bioavailability and bioequivalence studies for generic approvals.
Environmental considerations have also come into focus, as Omeprazole residues are increasingly detected in wastewater. This has spurred research into advanced oxidation processes for pharmaceutical degradation. Meanwhile, the development of sustained-release formulations and combination therapies continues to expand Omeprazole's clinical utility while addressing compliance challenges in chronic treatment regimens.
For healthcare professionals and patients alike, understanding Omeprazole drug interactions is crucial. It affects the metabolism of several medications through CYP450 enzyme inhibition, including clopidogrel and certain antifungals. These interactions are among the top searched topics in medical databases, reflecting their clinical importance. Patient education materials increasingly emphasize proper dosing—typically 20-40 mg daily—and the importance of taking Omeprazole before meals for optimal efficacy.
The global Omeprazole market shows regional variations in usage patterns and regulatory approaches. In emerging economies, over-the-counter availability has increased self-medication rates, while other regions maintain prescription-only status. Digital health platforms now incorporate Omeprazole into telemedicine protocols for acid disorder management, reflecting healthcare's digital transformation. As precision medicine advances, pharmacogenetic testing for Omeprazole metabolism (CYP2C19 polymorphisms) may become more widespread to personalize therapy.
Looking ahead, Omeprazole maintains its position as an essential medicine despite newer PPI entrants. Its well-established safety profile, cost-effectiveness, and versatile formulations ensure continued relevance. Ongoing research into its molecular targets may uncover novel applications, while post-marketing surveillance addresses long-term safety questions. For researchers, the compound's unique chemistry continues to inspire derivative development, potentially leading to next-generation acid suppressants with improved properties.
73590-58-6 (Omeprazole) 関連製品
- 95510-70-6(Omeprazole sodium)
- 73590-85-9(Omeprazole sulfide)
- 51-17-2(Benzimidazole)
- 138530-94-6((R)-Lansoprazole)
- 131926-98-2(1H-Benzimidazol-6-ol,2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-)
- 103577-45-3(Lansoprazole)
- 117976-89-3(Rabeprazole)
- 88546-55-8(Omeprazole metabolite Omeprazole sulfone)
- 119141-89-8((r)-Omeprazole)
- 67-68-5(Dimethyl sulfoxide)

